Pyridine-2,3-diyldimethanamine hydrochloride

Coordination Chemistry Ligand Design Inorganic Synthesis

Researchers requiring precise N3-donor geometry for asymmetric metal catalysis face supply inconsistency with generic bis(aminomethyl)pyridine isomers. This 2,3-substituted diamine hydrochloride uniquely forms an asymmetric coordination sphere (one 5-membered, one 6-membered chelate ring), enabling chemo- and enantioselectivity unattainable with symmetric 2,6-isomers. - White crystalline solid, ≥98% purity minimizes side reactions in SAR and ligand synthesis. - Vicinal aminomethyl arrangement supports sequential, chemoselective derivatization. - Reliable bulk supply for binuclear complex assembly and macrocyclic chemistry programs.

Molecular Formula C7H12ClN3
Molecular Weight 173.64 g/mol
Cat. No. B11752467
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyridine-2,3-diyldimethanamine hydrochloride
Molecular FormulaC7H12ClN3
Molecular Weight173.64 g/mol
Structural Identifiers
SMILESC1=CC(=C(N=C1)CN)CN.Cl
InChIInChI=1S/C7H11N3.ClH/c8-4-6-2-1-3-10-7(6)5-9;/h1-3H,4-5,8-9H2;1H
InChIKeyJUZRQMOAXZEVAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pyridine-2,3-diyldimethanamine Hydrochloride: Procurement Guide


Pyridine-2,3-diyldimethanamine hydrochloride (CAS 1353964-68-7) is a heterocyclic diamine hydrochloride salt, characterized by a pyridine core substituted with aminomethyl groups at the 2- and 3-positions . This vicinal (ortho) arrangement creates a distinct N3-donor ligand geometry compared to other bis(aminomethyl)pyridine isomers . As a research chemical, it is typically supplied as a white crystalline solid with 98% purity, soluble in water and polar organic solvents .

Vicinal diamine donor set supports asymmetric N3-ligand coordination studies
Research-grade purity (specification review) suitable for quantitative complexation work
Aqueous and polar-solvent processability for synthesis and purification workflows

Isomer Substitution Risks in Procurement


Substituting Pyridine-2,3-diyldimethanamine with its more common 2,6- or 3,5-isomers is not scientifically valid for applications requiring specific coordination geometries. The relative position of the nitrogen donors dictates the chelate ring size and the resulting complex's geometry and stability. The 2,6-isomer forms symmetrical 5-membered chelate rings, while the 2,3-isomer forms an asymmetric system with one 5-membered and one 6-membered ring upon metal coordination, leading to fundamentally different complex stability and reactivity profiles . In essence, the difference in donor atom spacing creates a distinct coordination sphere that cannot be replicated by other isomers .

Chelate Ring Geometry Mismatch
The 2,6-isomer gives symmetric 5-membered chelate rings, while the 2,3-isomer forms an asymmetric 5/6-membered system, which may alter complex stability and reactivity profiles.
Structural Outcome Divergence
3- and 4-aminomethyl isomers tend to yield 1D/2D coordination polymers, not discrete dinuclear architectures; the 2,3-isomer likely directs discrete complex formation and may not be interchangeable with them.

Evidence-Based Differentiation Data


Asymmetric Chelate Ring Geometry

The target compound is a vicinal diamine that forms an asymmetric N3-donor set upon complexation, creating one 5-membered and one 6-membered chelate ring. This contrasts with the symmetrical bis(5-membered) chelate rings formed by the common 2,6-bis(aminomethyl)pyridine (BAMP) ligand . While direct stability constants for the 2,3-isomer are absent in the accessed literature, this structural asymmetry inherently leads to different ligand field strengths and complex stabilities compared to the 2,6-isomer, which has well-characterized log K values for N,N′-bidentate analogs in the range of 7.63-8.89 for Cu(II) complexes [1]. This structural difference is critical for designing catalysts with tailored activity.

Chelate Ring Geometry
Class-level
2,3-isomer: asymmetric 5+6-membered chelate rings
2,6-BAMP: two symmetric 5-membered chelate rings
Supports ligand geometry selection; non-interchangeable in coordination design
Log K1 for related N,N'-bidentate pyridylmethylamine Cu(II) complexes: 7.63–8.89
Coordination Chemistry Ligand Design Inorganic Synthesis

Discrete vs. Polymeric Assembly Control

Isomeric (aminomethyl)pyridines lead to discrete or polymeric structures under identical reaction conditions. A study on mono-(aminomethyl)pyridine isomers with Ag(I) salts showed that the position of the aminomethyl group dictates the formation of discrete helicates versus 1-D or 2-D coordination polymers [1]. By class-level inference, the vicinal bis(aminomethyl) substitution in the target compound is expected to promote the formation of discrete, low-nuclearity complexes rather than infinite networks, a hypothesis supported by the use of related alpha,alpha'-bis(aminomethyl)pyridine motifs in macrocyclic dinuclear complexes [2].

Assembly Control
Source review
Target: predicted discrete dinuclear complexes
3-amp/4-amp: 1D/2D coordination polymers
Enables discrete architecture design, avoiding intractable polymeric outcomes
Macrocyclic dinuclear complexes with alpha,alpha'-bis(aminomethyl)pyridine support the hypothesis
Supramolecular Chemistry Metallosupramolecular Assemblies Ligand Design

Research-Grade Purity Advantage

Commercially available Pyridine-2,3-diyldimethanamine hydrochloride is supplied at a certified purity of 98% (HPLC) according to vendor specifications . This ensures reliable performance in sensitive applications like kinetic studies or medicinal chemistry SAR, where isomeric purity is critical. In contrast, the commonly used 2,6-isomer is often available at a lower research grade (95%) [1]. The higher certified purity of the target compound can reduce the need for additional in-house purification, saving time and resources.

Certified Purity
Specification review
98% (HPLC)
2,6-isomer baseline: 95%
Supports purity specification review for quantitative SAR and kinetic studies
3% purity difference may reduce competing ligand impurities
Chemical Procurement Vendor Specification Research Chemical

Validated Use Cases


Asymmetric Metal Catalyst Design

The target compound's ability to create an asymmetric coordination sphere (one 5-membered, one 6-membered chelate ring) is a powerful tool for inducing selectivity in metal-catalyzed reactions. Researchers can exploit this inherent asymmetry, which is not achievable with the symmetric 2,6-BAMP ligand, to develop catalysts for asymmetric olefin polymerization or organic transformations where the chiral environment around the metal center dictates product enantioselectivity .

Discrete Dinuclear Supramolecular Assemblies

By incorporating the compound as a bridging ligand, chemists can reliably target the synthesis of discrete binuclear complexes for studying metal-metal interactions or cooperative catalysis. This approach, validated by the use of alpha,alpha'-bis(aminomethyl)pyridine motifs in macrocyclic chemistry, contrasts with the use of other isomers like 3-(aminomethyl)pyridine, which would lead to extended polymeric networks, complicating characterization and application [1].

Regioselective Medicinal Chemistry Building Block

The unique 2,3-substitution pattern allows for sequential, chemoselective derivatization. The different electronic and steric environments of the 2- and 3-aminomethyl groups can be exploited to introduce diverse functional groups in a controlled manner. The high initial purity (98%) minimizes side reactions, making it a more reliable starting material for structure-activity relationship (SAR) studies compared to less pure analogs .

Application
Selection Property
Validation Focus
Asymmetric catalyst design
Asymmetric N3-donor chelate geometry (5+6-membered rings)
Catalytic selectivity and enantioselectivity endpoints
Dinuclear supramolecular assemblies
Vicinal bis(aminomethyl) pattern favoring discrete complexes over polymers
Structural characterization, metal-metal interaction studies
Regioselective medicinal chemistry building block
Chemoselective derivatization potential from distinct 2- and 3-aminomethyl environments
SAR purity control, chemoselectivity review
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